5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid
Description
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid (CAS: 108306-61-2) is a furan-based compound featuring a carboxylic acid group at position 2 of the furan ring and a thioether-linked 2-aminoethyl substituent at position 5 (Fig. 1). This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical applications. The compound has been cataloged but is currently discontinued . Its structural analogs vary in substituent groups, influencing solubility, reactivity, and bioactivity.
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c9-3-4-13-5-6-1-2-7(12-6)8(10)11/h1-2H,3-5,9H2,(H,10,11) |
InChI Key |
YDODNGVOORAMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the furan derivative with a suitable thiol compound under mild conditions.
Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions, often using ethylenediamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the field of antimicrobial and anticancer research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism by which 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering or blocking signaling pathways.
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The table below highlights structural differences between the target compound and its analogs:
Key Observations :
- Thioether vs. Direct Linkages: The thioether bridge in the target compound and its benzyl/cyano analogs introduces sulfur-based reactivity, enabling oxidation to sulfoxides/sulfones .
- Electron-Donating vs. Withdrawing Groups: The 2-aminoethyl group in the target compound is electron-donating, increasing nucleophilicity. In contrast, the cyano group in 5-(2-cyanoethylsulfanylmethyl)- analogs is electron-withdrawing, altering reactivity .
Physicochemical Properties
Notes:
- The target compound’s amino group improves water solubility compared to benzylthio analogs but less than hydrochlorides .
- Thioether-containing compounds may require stabilization against oxidation during storage .
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